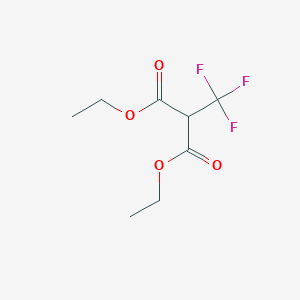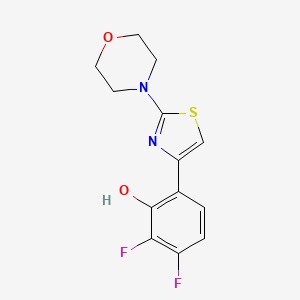![molecular formula C11H9FN2OS B6147165 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine CAS No. 454182-08-2](/img/new.no-structure.jpg)
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine: is a heterocyclic compound with the molecular formula C11H9FN2OS and a molecular weight of 236.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorothiophenol and 6-methoxypyridazine.
Formation of Intermediate: The 4-fluorothiophenol is reacted with a suitable halogenated pyridazine derivative under basic conditions to form the intermediate compound.
Final Product: The intermediate compound is then subjected to further reactions, such as nucleophilic substitution, to yield the final product, this compound.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions:
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the pyridazine or phenyl ring.
Reduction Products: Reduced forms of the compound, such as alcohols or amines.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
- 3-[(4-chlorophenyl)sulfanyl]-6-methoxypyridazine
- 3-[(4-bromophenyl)sulfanyl]-6-methoxypyridazine
- 3-[(4-methylphenyl)sulfanyl]-6-methoxypyridazine
Comparison:
- Unique Properties: 3-[(4-fluorophenyl)sulfanyl]-6-methoxypyridazine is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity.
- Reactivity: The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation.
- Biological Activity: The presence of the fluorine atom may also affect the compound’s interaction with biological targets, potentially leading to different therapeutic effects compared to its analogs.
Properties
CAS No. |
454182-08-2 |
|---|---|
Molecular Formula |
C11H9FN2OS |
Molecular Weight |
236.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




